molecular formula C20H19NO3S2 B11079351 (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11079351
M. Wt: 385.5 g/mol
InChI Key: LOOZYHREACRICV-ZDLGFXPLSA-N
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Description

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one: is a synthetic organic compound that belongs to the thiazolidinone class These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3,4-dimethylphenylthiourea in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new thiazolidinone derivatives with enhanced biological activities.

Biology: In biological research, (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial strains and cancer cell lines.

Medicine: The compound’s anti-inflammatory and anticancer properties make it a candidate for drug development. Researchers are investigating its potential as a therapeutic agent for treating infections, inflammatory diseases, and cancer.

Industry: In the industrial sector, the compound can be used as a precursor for the synthesis of other biologically active molecules, contributing to the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit key enzymes and signaling pathways involved in microbial growth, inflammation, and cancer progression. For example, it may inhibit bacterial cell wall synthesis or disrupt cancer cell signaling pathways, leading to cell death.

Comparison with Similar Compounds

    Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

    Thiazolidinones: Other thiazolidinone derivatives with varying substituents have been studied for their antimicrobial and anticancer activities.

Uniqueness: What sets (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one apart is its specific combination of substituents, which may enhance its biological activity and selectivity

Properties

Molecular Formula

C20H19NO3S2

Molecular Weight

385.5 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19NO3S2/c1-12-5-7-15(9-13(12)2)21-19(22)18(26-20(21)25)10-14-6-8-16(23-3)11-17(14)24-4/h5-11H,1-4H3/b18-10-

InChI Key

LOOZYHREACRICV-ZDLGFXPLSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S)C

Origin of Product

United States

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